molecular formula C10H18O3 B6330873 4-Ethoxycyclohexanone ethylene ketal CAS No. 55103-52-1

4-Ethoxycyclohexanone ethylene ketal

Cat. No. B6330873
CAS RN: 55103-52-1
M. Wt: 186.25 g/mol
InChI Key: ZJZLKONLVWLQRK-UHFFFAOYSA-N
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Description

4-Ethoxycyclohexanone ethylene ketal is a chemical compound used in scientific research and development . It is related to 4-Methoxycyclohexanone ethylene ketal, which has a molecular weight of 172.22 .


Synthesis Analysis

The synthesis of 4-Ethoxycyclohexanone ethylene ketal involves the use of a ketal protecting group . The ethylene glycol ketal of ethyl acetoacetate is prepared with catalytic p-toluenesulfonic acid and a benzene azeotropic distillation utilizing a Dean–Stark apparatus . The ketal ester is then purified before use in a Grignard reaction with two equivalents of phenyl magnesium bromide followed by an aqueous workup to give the ketal alcohol .


Molecular Structure Analysis

The molecular structure of 4-Ethoxycyclohexanone ethylene ketal is related to that of 1,4-Cyclohexanedione bis(ethylene ketal), which has a molecular formula of C10H16O4 and a molecular weight of 200.2316 .


Chemical Reactions Analysis

The conversion of a hemiacetal to an acetal, such as 4-Ethoxycyclohexanone ethylene ketal, is an SN1 reaction, with an alcohol nucleophile and water leaving group . The carbocation intermediate in this SN1 mechanism is stabilized by resonance due to the oxygen atom already bound to the electrophilic carbon .

Scientific Research Applications

1. Analgesic and Narcotic Antagonist Activities

4-Ethoxycyclohexanone ethylene ketal derivatives have been synthesized and found to be effective in relieving pain in animals. Some of these derivatives also exhibit narcotic antagonist activities, which are useful in modifying the cardiovascular, respiratory, and behavioral depression caused by other analgesics. This suggests potential applications in pain management and as an adjunct to other analgesic therapies (Blackstone & Bowman, 1999).

2. Crystal Structure and Absolute Configuration Determination

The achiral 4-methoxy-4-(p-methoxyphenyl)-cyclohexanone ethylene ketal resolves spontaneously, indicating potential in chiral chemistry studies. The crystal structure and absolute configuration of such compounds, which consist of light atoms, can be determined using a combination of X-ray diffraction, solid-state VCD, and DFT calculations (Graus et al., 2010).

3. Use as a Ketal Protecting Group

The use of ketal protecting groups, including 4-hydroxy-4,4-diphenyl-2-butanone synthesized from ethyl acetoacetate, is demonstrated in the synthesis of various chemicals. This approach is useful in organic synthesis, particularly in protecting ketone functionalities during reactions (Baar, Russell, & Wustholz, 2005).

4. Synthesis of Novel Compounds

4-Ethoxycyclohexanone ethylene ketal has been used in the synthesis of novel compounds like bicyclo[3.1.0]hex-2-ene-4-one-1-carboxylic acid and related compounds. This highlights its role in creating new molecular structures for various applications (Smissman, Lemke, & Creese, 1968).

5. Green Chemistry and Synthesis Methods

4-Ethoxycyclohexanone ethylene ketal has been synthesized using environmentally friendly methods such as microwave irradiation and catalysis using vitamin C. These methods offer a greener, more sustainable approach to chemical synthesis (Hou Jin-song, 2008).

Future Directions

The use of 4-Ethoxycyclohexanone ethylene ketal in scientific research and development suggests potential future directions in the field of organic chemistry. The ability to modify the procedure to obtain the hydroxyketone directly from the Grignard workup, thereby shortening the synthetic sequence and avoiding an additional reflux procedure and the complication of the dehydration, is of particular interest .

properties

IUPAC Name

8-ethoxy-1,4-dioxaspiro[4.5]decane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18O3/c1-2-11-9-3-5-10(6-4-9)12-7-8-13-10/h9H,2-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJZLKONLVWLQRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1CCC2(CC1)OCCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50340786
Record name 8-Ethoxy-1,4-dioxaspiro[4.5]decane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50340786
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-Ethoxy-1,4-dioxaspiro[4.5]decane

CAS RN

55103-52-1
Record name 8-Ethoxy-1,4-dioxaspiro[4.5]decane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50340786
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Sodium hydride (506 mg, 12.65 mmol) was added to a solution of 1,4-Dioxa-spiro[4.5]decan-8-ol (2 gm, 12.65 mmol) in dry THF (20 mL) at 0° C. After 15 minutes, ethyl iodide (2 gm, 12.65 mmol) was added and the mixture was allowed to stir at RT overnight. After removing the THF under reduced pressure, the mixture was poured into ice cold water and extracted into ethyl acetate. The crude product was purified by flash column chromatography (EtOAc:Hexane 5:95) to isolate the title compound (1.3 gm, 55%). 1H NMR (CDCl3, 500 MHz): δ 1.2 (t, 3H, J=7), 1.45-1.92 (m, 8H), 3.4 (m, 1H), 3.45 (m, 2H), 3.98 (m, 4H).
Quantity
506 mg
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step Two
Yield
55%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
R Shvily, T Müller, Y Apeloig… - Journal of the Chemical …, 1997 - pubs.rsc.org
trans-1,4-Dialkoxycyclohexanes afford very abundant [MH - ROH]+ ions upon chemical ionisation (CI), in contrast to the cis-isomers, suggesting anchimeric assistance in the alcohol …
Number of citations: 14 pubs.rsc.org
S Wang, MM Kayser, H Iwaki, PCK Lau - Journal of Molecular Catalysis B …, 2003 - Elsevier
… ketal (0.8 g, 5 mmol), NaH (2 g), and ethyl bromide (10 ml added in four portions) reacted according to the literature procedure [26] to give 4-ethoxycyclohexanone ethylene ketal, 0.9 g. …
Number of citations: 56 www.sciencedirect.com
G Chen - 2001 - library-archives.canada.ca
A genetically engineered baker's yeast strain that overexpresses cyclohexanone monooxygenase from the soil bacterium'Acinetobacter'sp. NCIB 9871 was used as a biological version …
Number of citations: 2 library-archives.canada.ca
CM Clouthier - 2011 - library-archives.canada.ca
Directed evolution has been found to be a very useful tool for the targeted improvement of enzymatic properties. The application of directed evolution for the improvement of …
Number of citations: 0 library-archives.canada.ca

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